molecular formula C8H8FN3 B12987929 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine

2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine

Cat. No.: B12987929
M. Wt: 165.17 g/mol
InChI Key: DBYTZRREAANIGR-UHFFFAOYSA-N
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Description

2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. The presence of fluorine in the pyrimidine ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine typically involves the condensation of a pyrrole derivative with a fluoropyrimidine precursor. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Optimization studies have shown that t-BuOK is an efficient base for the triflation step, and the one-pot protocol performs well compared to conventional step-by-step synthesis .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using commercially available reagents and standard laboratory equipment. The process involves the use of palladium catalysts and bases like t-BuOK to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is unique due to the presence of both pyrrole and fluoropyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

2-(2,5-dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine

InChI

InChI=1S/C8H8FN3/c9-7-4-11-8(12-5-7)6-1-2-10-3-6/h1,4-5,10H,2-3H2

InChI Key

DBYTZRREAANIGR-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=NC=C(C=N2)F

Origin of Product

United States

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